Bcot-pef3-opfp
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Overview
Description
BCOT-PEF3-OPFP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in joining cytotoxic drugs to antibodies, enabling targeted delivery to specific cells or proteins. The cleavable nature of this compound ensures controlled drug release, optimizing the effectiveness of ADCs .
Preparation Methods
Synthetic Routes and Reaction Conditions
BCOT-PEF3-OPFP is synthesized using click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves an alkyne group in this compound reacting with azide-containing molecules . The reaction conditions typically include the use of a copper catalyst and appropriate solvents to facilitate the cycloaddition process .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified and stored under recommended conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
BCOT-PEF3-OPFP primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction is highly efficient and selective, making it ideal for the synthesis of complex molecules like ADCs .
Common Reagents and Conditions
Reagents: Alkyne-containing this compound, azide-containing molecules, copper catalyst.
Conditions: Appropriate solvents, controlled temperature, and reaction time to facilitate the cycloaddition process.
Major Products
The major products formed from these reactions are antibody-drug conjugates (ADCs), where this compound acts as a linker between the antibody and the cytotoxic drug .
Scientific Research Applications
BCOT-PEF3-OPFP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Facilitates targeted delivery of drugs to specific cells or proteins.
Medicine: Plays a crucial role in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Used in the large-scale production of ADCs for pharmaceutical applications .
Mechanism of Action
BCOT-PEF3-OPFP exerts its effects by acting as a cleavable linker in ADCs. The compound joins cytotoxic drugs to antibodies, enabling targeted delivery to specific cells or proteins. Upon reaching the target site, the cleavable nature of this compound ensures controlled drug release, optimizing the therapeutic effectiveness of ADCs .
Comparison with Similar Compounds
BCOT-PEF3-OPFP is unique due to its cleavable nature, which ensures controlled drug release in ADCs. Similar compounds include:
Fmoc-8-amino-3,6-dioxaoctanoic acid: Another cleavable ADC linker used in the synthesis of ADCs.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent used in the preparation of hapten conjugates and enzyme immune conjugates.
Succinic anhydride: Acts as a non-cleavable ADC linker.
Fmoc-Gly-Gly-OH: A cleavable ADC linker used in the synthesis of ADCs .
This compound stands out due to its specific application in ADC synthesis and its ability to ensure controlled drug release, making it a valuable compound in targeted drug delivery systems.
Properties
Molecular Formula |
C26H30F5NO7 |
---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H30F5NO7/c27-20-21(28)23(30)25(24(31)22(20)29)39-19(33)7-9-35-11-13-37-14-12-36-10-8-32-26(34)38-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,32,34) |
InChI Key |
KXWYFDXVBMIXQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)CCC#C1 |
Origin of Product |
United States |
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